1-Methyl-4-Nitrobenzimidazol

Übersicht

Beschreibung

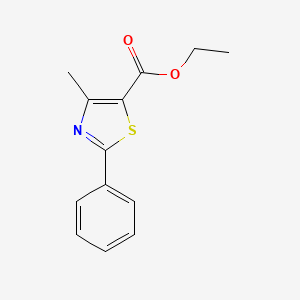

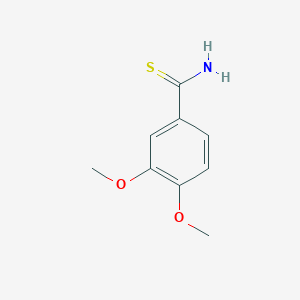

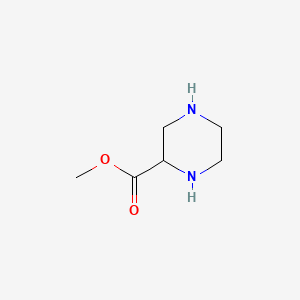

1-Methyl-4-nitrobenzimidazole is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-Methyl-4-nitrobenzimidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Methyl-4-nitrobenzimidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radiosensitizer

1-Methyl-4-Nitrobenzimidazol wurde als Radiosensitizer in der Krebsbehandlung eingesetzt. Radiosensitizer sind Verbindungen, die Tumorzellen empfindlicher gegenüber Strahlentherapie machen. Die Nitrogruppe in der Verbindung kann in Gegenwart von Strahlung mit DNA interagieren, was zu einer erhöhten DNA-Schädigung führt und so die Wirksamkeit der Strahlentherapie verbessert .

Anästhetika

Die Benzimidazolderivate haben Anwendungen als Anästhetika gefunden. Ihre Fähigkeit, mit biologischen Membranen und Rezeptoren zu interagieren, kann einen vorübergehenden Verlust der Empfindung oder des Bewusstseins induzieren, was bei verschiedenen chirurgischen Eingriffen nützlich ist .

Krebsmedikamente

Benzimidazolverbindungen, einschließlich this compound, wurden auf ihre potenzielle Verwendung als Antikrebsmittel untersucht. Sie können die Replikation von Krebszellen stören und Apoptose induzieren, den programmierten Zelltod, der für die Stoppierung des Krebswachstums entscheidend ist .

Landwirtschaftliche Chemikalien

In der Landwirtschaft können 1-Methyl-4-Nitrobenzimidazolderivate als Pestizide, Herbizide und Pflanzenwachstumsregulatoren dienen. Ihre chemische Struktur ermöglicht es ihnen, in den Lebenszyklus von Schädlingen und Unkräutern einzugreifen oder das Wachstum von Nutzpflanzen zu regulieren, um den Ertrag zu verbessern .

Synthetische Hilfsstoffe

Benzotriazol, eine verwandte Verbindung, ist bekannt für seine Rolle als synthetisches Hilfsmittel. Dies deutet darauf hin, dass this compound auch verwendet werden könnte, um Moleküle für zahlreiche Transformationen in der synthetischen Chemie zu aktivieren, und am Ende der Reaktionssequenz leicht entfernt werden kann .

Pharmakologische Forschung

Benzimidazolderivate sind in der pharmakologischen Forschung aufgrund ihrer strukturellen Ähnlichkeit mit natürlich vorkommenden Biomolekülen von Bedeutung. Sie wurden verwendet, um neue Medikamente mit breitem pharmakologischem Wirkungsspektrum zu entwickeln, von antibakteriellen Wirkungen bis hin zu Behandlungen für virulentere Krankheiten .

Wirkmechanismus

Benzimidazoles have been found to interact with various targets, including enzymes and proteins, leading to a wide range of therapeutic uses such as antidiabetic, anticancer, antimicrobial, antiparasitic, analgesics, antiviral, and antihistamine, as well as used in cardiovascular disease, neurology, endocrinology, ophthalmology, and more .

The mode of action of benzimidazoles often involves their interaction with the eukaryotic cytoskeletal protein, tubulin . This interaction can result in changes in cell structure and function, affecting various biochemical pathways.

The pharmacokinetics of benzimidazoles, including their absorption, distribution, metabolism, and excretion (ADME) properties, can vary widely depending on the specific compound and its chemical structure. These properties can significantly impact the bioavailability of the compound .

The result of the action of benzimidazoles can include molecular and cellular effects such as inhibition of cell division, disruption of cellular structures, and induction of cell death .

The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of benzimidazoles .

Biochemische Analyse

Biochemical Properties

1-Methyl-4-nitrobenzimidazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in DNA replication and repair, such as topoisomerases . The nitro group in 1-Methyl-4-nitrobenzimidazole can undergo reduction to form reactive intermediates that interact with cellular macromolecules, leading to enzyme inhibition or activation . Additionally, this compound can form coordination complexes with metal ions, which can further modulate its biochemical activity .

Cellular Effects

1-Methyl-4-nitrobenzimidazole affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can induce oxidative stress in cells by generating reactive oxygen species (ROS), which can lead to the activation of stress response pathways . This compound also affects gene expression by modulating transcription factors and other regulatory proteins . Furthermore, 1-Methyl-4-nitrobenzimidazole can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of 1-Methyl-4-nitrobenzimidazole involves several key interactions at the molecular level. It binds to specific biomolecules, such as DNA and proteins, through hydrogen bonding and hydrophobic interactions . The nitro group can undergo reduction to form reactive intermediates that covalently modify biomolecules, leading to enzyme inhibition or activation . Additionally, 1-Methyl-4-nitrobenzimidazole can interfere with gene expression by binding to transcription factors and other regulatory proteins, thereby affecting their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methyl-4-nitrobenzimidazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 1-Methyl-4-nitrobenzimidazole is relatively stable under standard laboratory conditions, but it can degrade over time, especially under acidic or basic conditions . Long-term exposure to this compound can lead to cumulative effects on cellular function, such as sustained oxidative stress and chronic enzyme inhibition .

Dosage Effects in Animal Models

The effects of 1-Methyl-4-nitrobenzimidazole vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can cause toxic or adverse effects, including neurotoxicity and hepatotoxicity . Studies have identified threshold effects, where the compound’s beneficial effects are observed at specific dosage ranges, while toxic effects occur at higher concentrations .

Metabolic Pathways

1-Methyl-4-nitrobenzimidazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that catalyze its biotransformation into various metabolites . The nitro group can be reduced to form amino derivatives, which can further undergo conjugation reactions to form glucuronides or sulfates . These metabolic transformations can affect the compound’s activity and toxicity, as well as its elimination from the body .

Transport and Distribution

The transport and distribution of 1-Methyl-4-nitrobenzimidazole within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it can bind to intracellular proteins and accumulate in specific cellular compartments, such as the nucleus or mitochondria . This localization can influence the compound’s activity and its interactions with cellular targets .

Subcellular Localization

1-Methyl-4-nitrobenzimidazole exhibits specific subcellular localization, which affects its activity and function. The compound can be targeted to different cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through specific targeting signals or post-translational modifications . For example, the presence of a nuclear localization signal can direct the compound to the nucleus, where it can interact with DNA and nuclear proteins . Similarly, mitochondrial targeting signals can direct the compound to the mitochondria, where it can affect mitochondrial function and energy production .

Eigenschaften

IUPAC Name |

1-methyl-4-nitrobenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-10-5-9-8-6(10)3-2-4-7(8)11(12)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFLMKPLHWAENSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=CC=C2[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363566 | |

| Record name | 1-Methyl-4-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31493-66-0 | |

| Record name | 1-Methyl-4-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a convenient method for synthesizing 1-Methyl-4-nitrobenzimidazole?

A1: A recent study describes a simple and efficient method for synthesizing 1-Methyl-4-nitrobenzimidazole. The process involves the methylation of 4-nitrobenzoselenadiazole using dimethylsulphate. This reaction yields 1-N-methyl-4-nitrobenzoselenadiazolium methylsulphate, which upon alkaline ring-opening, produces 1-Methyl-4-nitrobenzimidazole in a high yield of 90%. [] This compound can also be synthesized by the monomethylation of 3-nitro-1,2-phenylenediamine. This multi-step procedure involves tosylation, methylation, and detosylation. []

Q2: Were there any challenges encountered during the synthesis of 1-Methyl-4-nitrobenzimidazole?

A2: While the synthesis of 1-Methyl-4-nitrobenzimidazole from 4-nitrobenzoselenadiazole proved successful, attempts to synthesize the analogous 1-methyl-5-nitrobenzimidazole from 5-nitrobenzoselenadiazole were met with challenges. Specifically, the methylation of 5-nitrobenzoselenadiazole followed by alkaline ring-opening resulted in an inseparable mixture of methylated products. [] This suggests that the position of the nitro group on the benzoselenadiazole ring significantly influences the selectivity of the methylation reaction.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.